

Discovery and history of 2-(2-Oxopiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Oxopiperidin-1-yl)propanoic acid

Cat. No.: B3383166

[Get Quote](#)

An In-Depth Technical Guide to **2-(2-Oxopiperidin-1-yl)propanoic acid**

Abstract

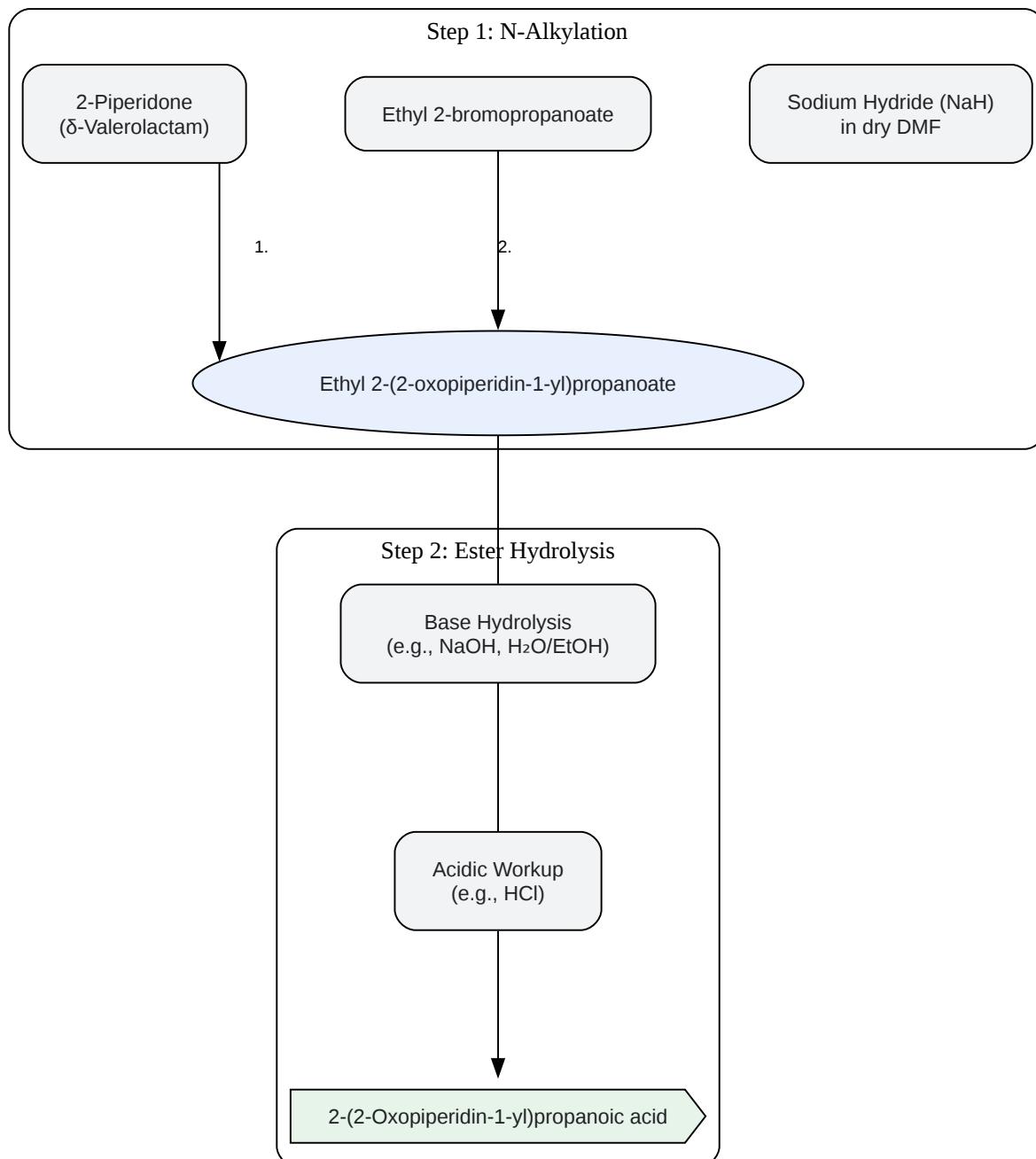
This technical guide provides a comprehensive overview of **2-(2-Oxopiperidin-1-yl)propanoic acid**, a derivative of the 2-piperidone (δ -valerolactam) scaffold. While not as extensively documented as its five-membered pyrrolidinone-based cousins in the racetam family, this molecule represents an important structural motif in medicinal chemistry. This document details the compound's place in the historical context of related pharmacologically active agents, provides a robust and validated protocol for its chemical synthesis and characterization, and discusses its potential biological significance based on the activities of analogous structures. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis and potential applications of novel N-substituted lactams.

Introduction and Historical Context

The piperidine ring is a fundamental heterocyclic scaffold present in a vast array of pharmaceuticals and natural alkaloids, valued for its conformational properties and ability to engage with biological targets.^{[1][2]} When incorporated into a lactam structure, forming 2-piperidone, and subsequently N-substituted, it gives rise to a class of compounds with diverse and significant pharmacological potential.^{[1][3]}

The exploration of N-substituted lactams as central nervous system (CNS) agents was heavily influenced by the discovery of Piracetam (2-oxo-1-pyrrolidine acetamide) in the 1960s.^{[4][5]} Piracetam, a cyclic derivative of the neurotransmitter GABA, was the first compound to be described as a "nootropic"—an agent that could enhance cognitive functions like memory and learning.^{[4][6]} This discovery spurred decades of research into structurally related analogs, primarily focusing on the five-membered 2-pyrrolidinone ring, leading to compounds like Oxiracetam.^{[6][7]}

The synthesis of **2-(2-Oxopiperidin-1-yl)propanoic acid** can be viewed as a logical extension of this research paradigm. It involves two key structural modifications from the racetam archetype:


- Ring Expansion: Moving from a five-membered γ -lactam (pyrrolidinone) to a six-membered δ -lactam (piperidinone).
- Side Chain Modification: Replacing the acetamide side chain with a propanoic acid moiety, which introduces a chiral center and alters the molecule's polarity and metabolic profile.

While a specific, seminal "discovery" of **2-(2-Oxopiperidin-1-yl)propanoic acid** is not prominently documented in the literature, its existence as a research chemical^{[8][9][10][11]} is a testament to the continued academic and industrial interest in exploring the chemical space around privileged lactam scaffolds for novel biological activities.

Chemical Synthesis and Characterization

The most direct and reliable method for synthesizing **2-(2-Oxopiperidin-1-yl)propanoic acid** is through the N-alkylation of 2-piperidone. This reaction proceeds via a Williamson ether synthesis-like mechanism, where the deprotonated lactam nitrogen acts as a nucleophile, attacking an alkyl halide. The subsequent hydrolysis of the ester protecting group yields the final carboxylic acid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-(2-Oxopiperidin-1-yl)propanoic acid**.

Detailed Experimental Protocol

This protocol describes a robust, two-step process. It is a self-validating system, incorporating purification and characterization to ensure the identity and purity of the final product.

Step 1: Synthesis of Ethyl 2-(2-oxopiperidin-1-yl)propanoate

- Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add dry N,N-Dimethylformamide (DMF, 100 mL).
- Deprotonation: Add 2-piperidone (5.0 g, 50.4 mmol) to the DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.22 g, 55.5 mmol, 1.1 eq) portion-wise over 15 minutes.
 - Causality Insight: NaH is a strong, non-nucleophilic base ideal for deprotonating the lactam nitrogen. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. Anhydrous solvent is critical as NaH reacts violently with water. [\[12\]](#)
- Alkylation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Re-cool the mixture to 0 °C. Add ethyl 2-bromopropanoate (10.0 g, 55.2 mmol, 1.1 eq) dropwise via the dropping funnel over 20 minutes.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
- Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure ester intermediate.

Step 2: Hydrolysis to **2-(2-Oxopiperidin-1-yl)propanoic acid**

- Hydrolysis: Dissolve the purified ester intermediate (from Step 1) in a mixture of ethanol (50 mL) and water (25 mL). Add sodium hydroxide (NaOH, 2.0 g, 50.0 mmol) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours.
- Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted ester.
- Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate should form.
- Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, **2-(2-Oxopiperidin-1-yl)propanoic acid**.

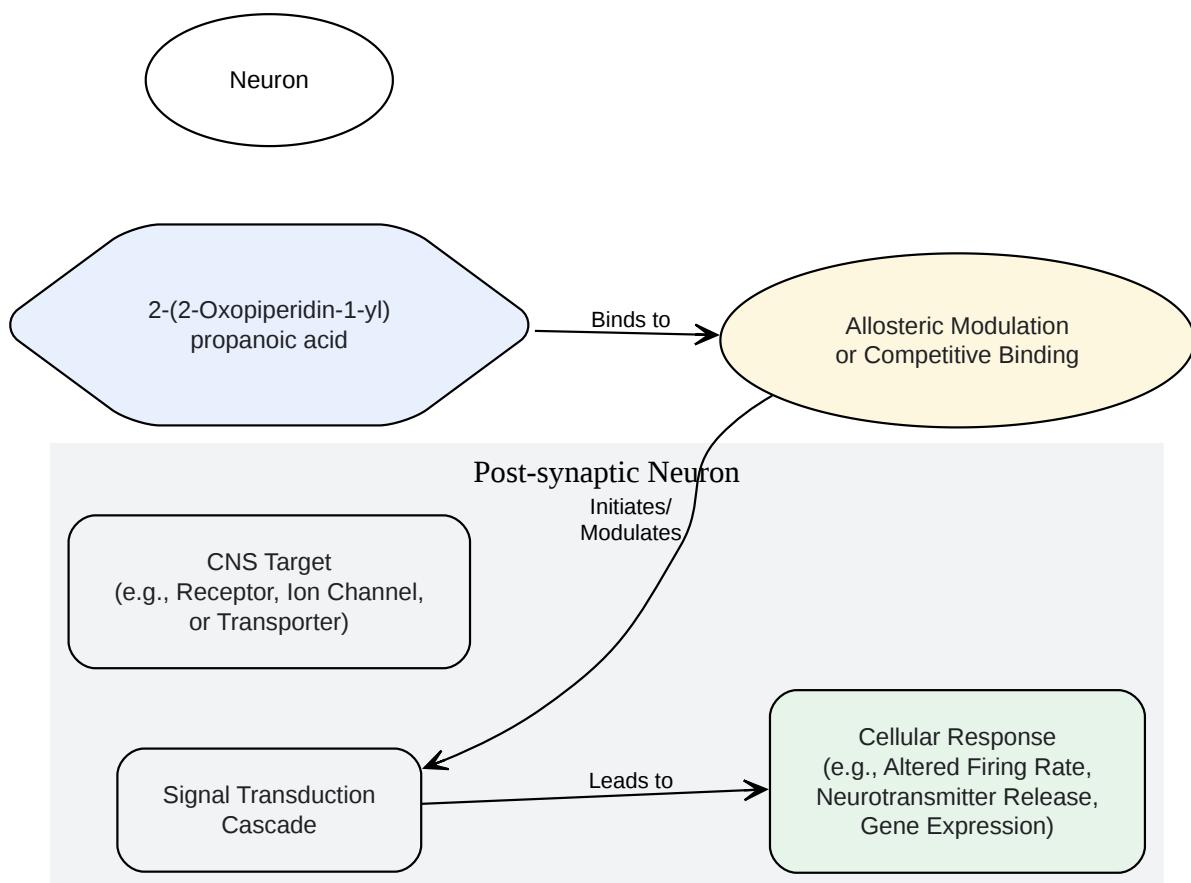
Physicochemical and Spectroscopic Data

Property	Value	Source
Molecular Formula	C ₈ H ₁₃ NO ₃	[8]
Molecular Weight	171.19 g/mol	[8]
Appearance	White to off-white solid	Inferred
Purity	≥95% (typical for commercial samples)	[9]
CAS Number	Not consistently available	

Expected Spectroscopic Characteristics:

- ¹H NMR: Expect signals for the piperidone ring protons (typically in the 1.8-2.5 ppm and 3.2-3.6 ppm regions), a quartet and a doublet for the propanoate ethyl group (CH and CH₃), and a broad singlet for the carboxylic acid proton (>10 ppm).
- ¹³C NMR: Expect a signal for the lactam carbonyl (~170-175 ppm), a signal for the carboxylic acid carbonyl (~175-180 ppm), and various aliphatic signals for the ring and side chain carbons.

- IR Spectroscopy: Key peaks would include a strong C=O stretch for the carboxylic acid (~1700-1730 cm⁻¹), a strong C=O stretch for the lactam amide (~1650 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).


Potential Pharmacological Significance and Mechanism of Action

Direct pharmacological data for **2-(2-Oxopiperidin-1-yl)propanoic acid** is scarce in peer-reviewed literature. However, its structural features allow for informed speculation on its potential biological activities by drawing parallels with related compound classes.

- CNS Activity: The core lactam structure is a hallmark of the racetam nootropics.[4][13] While the exact mechanism of racetams is debated, they are thought to modulate neurotransmitter systems, including cholinergic and glutamatergic pathways, and may enhance mitochondrial function and membrane fluidity.[6] The six-membered ring of the target compound could alter receptor affinity and pharmacokinetic properties compared to its five-membered ring counterparts.
- Ion Channel Modulation: Substituted piperidines are known to interact with a wide range of ion channels and receptors.[14] Depending on its conformation and stereochemistry, the molecule could potentially modulate NMDA receptors, GABA receptors, or other CNS targets.
- Enzyme Inhibition: The carboxylic acid moiety makes the compound a potential mimic of amino acids or other endogenous carboxylic acids, suggesting it could be investigated as an inhibitor for various enzymes. For instance, related piperidine carboxylic acid derivatives have been explored as GABA transporter inhibitors.[2]

Hypothetical Mechanism of Action Diagram

Given the lack of specific data, a diagram illustrating a potential, generalized mechanism is presented. This is a hypothetical model based on the activities of related compounds.

[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism for CNS activity of the title compound.

Conclusion and Future Directions

2-(2-Oxopiperidin-1-yl)propanoic acid is a synthetically accessible molecule belonging to the pharmacologically significant class of N-substituted lactams. While its specific biological functions have not been deeply characterized in public-domain research, its structural relationship to known CNS agents like the racetams suggests it is a compelling candidate for further investigation.

Future research should focus on:

- Chiral Synthesis: The presented synthesis produces a racemic mixture. Separation of the enantiomers and individual biological evaluation is critical, as stereochemistry often dictates pharmacological activity.
- Biological Screening: A broad-based screening campaign against a panel of CNS receptors, ion channels, and enzymes would be the most effective way to identify its primary biological targets.
- Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs (e.g., varying the alkyl chain length, substituting the piperidone ring) would help to build a comprehensive SAR profile and optimize for any identified activity.

This compound currently stands as a valuable tool for chemical biology and a potential starting point for new drug discovery programs, particularly in the area of neuroscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Oxiracetam | 62613-82-5 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. calpaclab.com [calpaclab.com]

- 10. 2-(2-OXOPIPERIDIN-1-YL)PROPANOIC ACID [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. patents.justia.com [patents.justia.com]
- 14. m.psychonautwiki.org [m.psychonautwiki.org]
- To cite this document: BenchChem. [Discovery and history of 2-(2-Oxopiperidin-1-yl)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3383166#discovery-and-history-of-2-2-oxopiperidin-1-yl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com